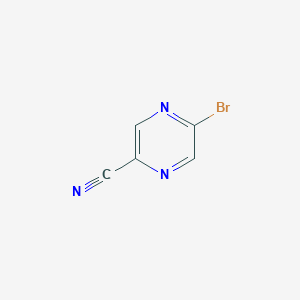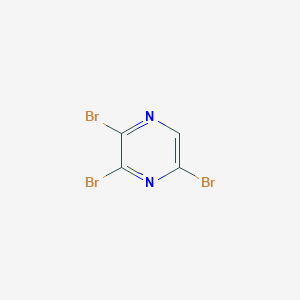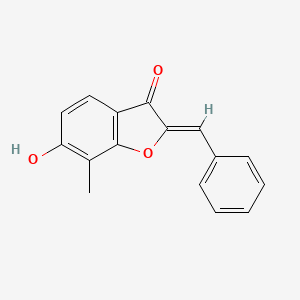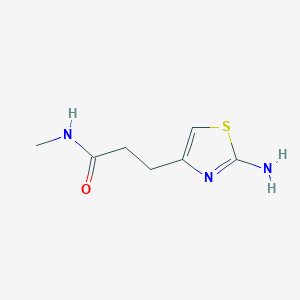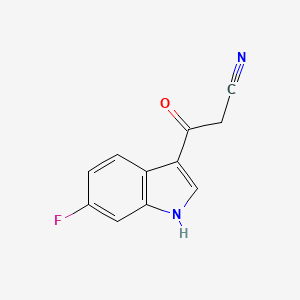
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile is a chemical compound that features a fluorinated indole moiety. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The fluorine atom in the structure can enhance the compound’s biological activity and stability.
Applications De Recherche Scientifique
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its indole structure.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Orientations Futures
The future directions for the research and development of “3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile” and similar fluorinated indoles could involve further exploration of their synthesis, chemical reactions, and potential applications in the development of new drugs . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .
Mécanisme D'action
Target of Action
The primary target of 3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. They are also involved in cell division, making them a popular target for anticancer drugs .
Mode of Action
this compound interacts with its target, the microtubules, leading to changes in cell cycle progression . Specifically, it induces G2/M phase arrest by downregulating cyclin B1 expression . Cyclin B1 is a regulatory protein involved in mitosis, and its downregulation prevents the cell from progressing from the G2 phase to the M phase, effectively halting cell division .
Biochemical Pathways
The compound’s interaction with microtubules affects the cell cycle pathway, particularly the transition from the G2 phase to the M phase . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its potent cytotoxic activity against certain cancer cells suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the suppression of tumor growth . In vivo experiments have demonstrated that it significantly suppresses tumor growth, achieving a 78% reduction at a dose of 3 mg/kg .
Analyse Biochimique
Biochemical Properties
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the context of cancer research. It has been shown to interact with microtubules, which are essential components of the cytoskeleton in eukaryotic cells . This interaction leads to the disruption of microtubule dynamics, thereby inhibiting cell division and inducing cell cycle arrest at the G2/M phase . Additionally, this compound has been found to downregulate the expression of cyclin B1, a protein crucial for the progression of the cell cycle .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has demonstrated potent cytotoxic activity, particularly against colorectal cancer cells resistant to conventional chemotherapy . It influences cell function by inducing apoptosis, a programmed cell death mechanism, and by modulating cell signaling pathways involved in cell survival and proliferation . Furthermore, this compound has been shown to affect gene expression, leading to the downregulation of genes associated with cell cycle progression and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to microtubules, stabilizing them and preventing their depolymerization, which is essential for mitotic spindle formation and cell division . This binding interaction leads to the inhibition of microtubule dynamics, resulting in cell cycle arrest and apoptosis . Additionally, this compound has been found to inhibit the activity of certain enzymes involved in cell cycle regulation, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been investigated in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, making it suitable for long-term experiments . Over time, the effects of this compound on cellular function have been observed to persist, with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has demonstrated significant tumor growth suppression over prolonged treatment periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with enzymes and cofactors involved in cell cycle regulation and apoptosis . The compound has been shown to affect metabolic flux, leading to alterations in metabolite levels that are critical for cell survival and proliferation . Additionally, this compound influences the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. The compound is transported across cell membranes via passive diffusion and is distributed throughout the cytoplasm . It has been found to accumulate in specific cellular compartments, such as the mitochondria and the nucleus, where it exerts its biological effects . The interaction with transporters and binding proteins also plays a role in its cellular localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize predominantly in the mitochondria and the nucleus . In the mitochondria, it induces mitochondrial dysfunction and promotes the release of pro-apoptotic factors . In the nucleus, this compound interacts with DNA and transcription factors, leading to changes in gene expression . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its therapeutic efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 6-fluoroindole with a suitable nitrile precursor under controlled conditions. One common method includes the use of iron chloride as a catalyst in an oxidative cross-coupling reaction. The reaction is carried out in a Schlenk tube with a magnetic stir bar, where 6-fluoroindole and the nitrile precursor are combined with iron chloride and di-tert-butyl peroxide in acetonitrile. The mixture is stirred at 30°C for 24 hours, followed by purification to yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one: This compound also features a fluorinated indole but with a quinoxaline moiety.
(E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another fluorinated indole derivative with different substituents.
Uniqueness
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile is unique due to its specific combination of a fluorinated indole and a nitrile group. This structure can provide distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUVHCSNNJEKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269377 | |
| Record name | 6-Fluoro-β-oxo-1H-indole-3-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882562-43-8 | |
| Record name | 6-Fluoro-β-oxo-1H-indole-3-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882562-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-β-oxo-1H-indole-3-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


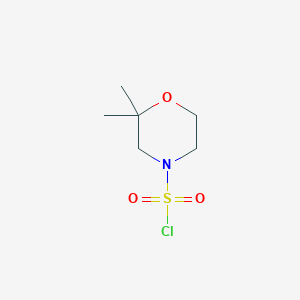
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)
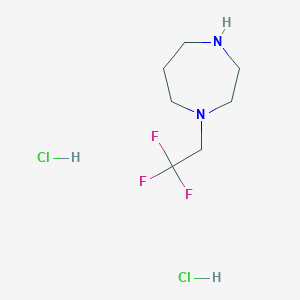
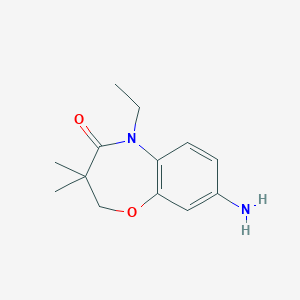
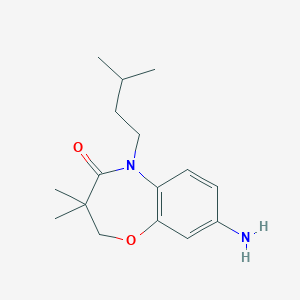
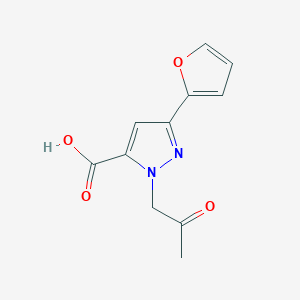
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)

